Sri 62320

Description

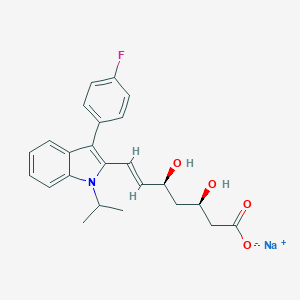

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-NRFPMOEYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009854 | |

| Record name | Sri 62320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94061-80-0, 93957-55-2, 93957-54-1 | |

| Record name | Sri 62320 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sri 62320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin sodium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Mechanisms and Cellular Pathways

Molecular Mechanisms of HMG-CoA Reductase Inhibition

Fluvastatin (B1673502) sodium exerts its primary pharmacological effect by selectively and competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. drugbank.compatsnap.com This enzyme plays a critical role as the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis in the liver. drugbank.compatsnap.comtcichemicals.com By blocking HMG-CoA reductase, fluvastatin sodium effectively reduces the production of mevalonate and subsequently decreases the synthesis of cholesterol within hepatic cells. drugbank.compatsnap.com Fluvastatin is a racemate, and the (3R,5S) enantiomer is responsible for the pharmacological effect. drugbank.com

Impact on Lipid Metabolism and Lipoprotein Regulation

The inhibition of cholesterol synthesis by fluvastatin sodium leads to a cascade of effects on lipid metabolism and lipoprotein regulation. drugbank.comwikipedia.orghres.ca

Regulation of LDL Receptors and Hepatic Uptake of LDL Cholesterol

The decrease in hepatic cholesterol levels resulting from HMG-CoA reductase inhibition stimulates a compensatory mechanism in liver cells. drugbank.compatsnap.com This involves the upregulation of the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. drugbank.compatsnap.comresearchgate.netmdpi.com The increased number of LDL receptors enhances the uptake and catabolic removal of LDL cholesterol particles from the bloodstream into the liver. drugbank.comhres.caresearchgate.net This process is a major contributor to the reduction in plasma LDL cholesterol levels observed with fluvastatin sodium treatment. drugbank.compatsnap.com

Effects on Total Cholesterol, LDL-C, HDL-C, and Triglycerides

Treatment with fluvastatin sodium leads to significant changes in various lipid parameters. It is effective in reducing elevated levels of total cholesterol, LDL cholesterol (LDL-C), and triglycerides (TG). hres.cahres.canih.govbanglajol.infofda.gov Studies have shown dose-dependent reductions in total cholesterol and LDL-C. nih.gov Fluvastatin treatment also typically leads to an increase in high-density lipoprotein cholesterol (HDL-C) levels. hres.cabanglajol.infofda.gov

Research findings on the magnitude of these effects include:

A Cochrane systematic review found that fluvastatin doses ranging from 10 to 80 mg/day reduced total cholesterol by 10.7% to 24.9%, LDL cholesterol by 15.2% to 34.9%, and triglycerides by 3% to 17.5%. wikipedia.org

For every two-fold dose increase, there was approximately a 6.0% decrease in LDL cholesterol, a 4.2% decrease in total cholesterol, and a 4.2% decrease in triglycerides. nih.gov

Increases in HDL-C are reported, with one study showing a 10% increase. hres.ca Another study noted that increases in HDL-C are greater in patients with low baseline HDL-C levels (<35 mg/dL). fda.gov

A study in postmenopausal women with combined hyperlipidemia and increased dense LDL (dLDL) treated with fluvastatin 40 mg/d for 12 weeks showed significant reductions in total cholesterol (-19%), LDL cholesterol (-23%), and apolipoprotein B in dLDL (-42%). No significant changes in triglycerides or HDL cholesterol were observed in this specific study. ahajournals.org

Data on the percentage change from baseline in lipid parameters with different doses of fluvastatin are summarized in the table below based on a Cochrane review:

| Dose (mg/day) | Reduction in Total Cholesterol (%) | Reduction in LDL Cholesterol (%) | Reduction in Triglycerides (%) | Increase in HDL Cholesterol (%) |

| 10-80 | 10.7 - 24.9 | 15.2 - 34.9 | 3 - 17.5 | Not consistently dose-related |

| 20 | - | 22 | - | - |

| 40 | - | 25 | - | - |

| 80 | - | 36 | - | Significant increases observed |

Pleiotropic Effects and Non-Lipid-Lowering Actions

Anti-inflammatory Effects

Fluvastatin has demonstrated anti-inflammatory properties. patsnap.comaai.orgbioline.org.brahajournals.org These effects are considered important for protection from cardiovascular disease. aai.org

Inhibition of Leukocyte Adhesion and Extravasation

One of the anti-inflammatory mechanisms involves the inhibition of leukocyte adhesion to the endothelium and their subsequent extravasation into tissues. nih.govnih.govahajournals.orgnih.gov This is a crucial step in the development of atherosclerosis and inflammatory responses. ahajournals.org

Experimental studies in hypercholesterolemic rats have shown that oral treatment with fluvastatin significantly attenuates leukocyte adherence and emigration across venules induced by inflammatory mediators like platelet-activating factor (PAF) and leukotriene B4 (LTB4). ahajournals.orgahajournals.org This suggests that fluvastatin can blunt inflammatory responses elicited by lipid mediators. ahajournals.org In models of complement-mediated acute inflammation in rats, fluvastatin treatment inhibited firm adhesion to the endothelium and extravasation of leukocytes. nih.govnih.gov Specifically, fluvastatin significantly reduced the number of polymorphonuclear neutrophils (PMN) recruited to peritoneal fluid in response to inflammatory stimuli. nih.govnih.gov The inhibition of leukocyte adhesion and extravasation by fluvastatin appears to be independent of its serum cholesterol-lowering effect in these animal models. ahajournals.orgahajournals.org

Fluvastatin has also been shown to decrease adhesive interactions between monocytes and the vascular wall. bioline.org.br Furthermore, fluvastatin therapy in patients with hypercholesterolemia has been shown to reduce circulating levels of adhesion molecules such as P-selectin and ICAM-1, an effect that appeared to be independent of its lipid-lowering effect. ahajournals.org

Antioxidative Activity and Mechanisms

Fluvastatin sodium demonstrates antioxidative properties through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.

Scavenging of Reactive Oxygen Species (e.g., Hydroxyl Radical, Superoxide (B77818) Anion)

Fluvastatin and its metabolites have shown the ability to scavenge reactive oxygen species, such as the hydroxyl radical and the superoxide anion. Studies using electron spin resonance spectrometry have evaluated the direct scavenging effects of fluvastatin and pravastatin (B1207561) on multiple free radicals. Both fluvastatin and pravastatin demonstrated scavenging effects on superoxide anion, hydroxyl radical, and nitric oxide radical in vitro. nih.gov Specifically, fluvastatin and its metabolites exhibited superoxide anion scavenging activity in the hypoxanthine-xanthine oxidase system and a strong scavenging effect on the hydroxyl radical produced from Fenton's reaction. nih.gov The scavenging potency of fluvastatin against superoxide anion was found to be similar to that of the reference antioxidant, trolox. pharm.or.jp This scavenging activity is considered to contribute to the protection of cells and lipids from oxidative modification mediated by superoxide anion. pharm.or.jp The fluorophenyl indole (B1671886) moiety of fluvastatin and its derivatives is considered important for their hydroxyl radical scavenging properties. pharm.or.jp

Inhibition of Lipid Peroxidation

Fluvastatin sodium has been shown to effectively inhibit lipid peroxidation. In in vitro experiments, concentrations of fluvastatin ranging from 1 x 10⁻⁶ to 1 x 10⁻⁴ M markedly inhibited NADPH-dependent lipid peroxidation in rat liver microsomes. nih.gov Fluvastatin significantly inhibits the formation of thiobarbituric acid-reactive substances in lipid peroxidation initiated by divalent iron ions, with an IC₅₀ of 12 μM. targetmol.comclinisciences.comselleckchem.com It can also inhibit lipid peroxidation mediated by peroxyl radicals induced by radical generators such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) and 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) at concentrations ranging from 1 to 100 μM. targetmol.comclinisciences.comselleckchem.comnih.gov The antioxidative effects of fluvastatin against lipid peroxidation of phosphatidylcholine liposomes may be attributed to its scavenging action on peroxyl radicals generated in both aqueous and lipid phases. nih.gov Oral administration of low doses of fluvastatin (3.13 and 6.25 mg/kg) also inhibited the formation of thiobarbituric acid reactive substances in rat liver microsomes in vivo. nih.gov The active site for the antioxidative ability of fluvastatin is concluded to be the allylic carbon conjugated with the indole ring. nih.govpharm.or.jpjst.go.jp

Here is a summary of fluvastatin's effects on lipid peroxidation:

| System | Effect | IC₅₀ (if available) | Concentration Range | Source(s) |

| Iron (II)-supported peroxidation of liposomes | Markedly inhibited formation of thiobarbituric acid reactive substances | 12 μM | Not specified for IC₅₀ | targetmol.comclinisciences.comselleckchem.comnih.gov |

| Peroxyl radical-mediated peroxidation | Inhibited lipid peroxidation | Not specified | 1 x 10⁻⁶ to 1 x 10⁻⁴ M | targetmol.comclinisciences.comselleckchem.comnih.gov |

| NADPH-dependent lipid peroxidation (microsomes) | Markedly inhibited lipid peroxidation | Not specified | 1 x 10⁻⁶ to 1 x 10⁻⁴ M | nih.gov |

Antiproliferative and Anticancer Effects

Preclinical data have demonstrated the anti-tumor effects of fluvastatin in various cancers, including lung cancer, hepatocellular carcinoma, and melanoma. archivesofmedicalscience.comiiarjournals.orgniscpr.res.in Fluvastatin has been reported to reduce cancer development and metastasis. aacrjournals.orgresearchgate.net

Cell Cycle Arrest (G2/M Phase) and Apoptosis Induction

Fluvastatin has been shown to inhibit proliferation and induce apoptosis in many cancer cells. niscpr.res.in It can induce apoptosis and G2/M phase cell cycle arrest in hepatocellular carcinoma cells. lktlabs.com Flow cytometric analysis has revealed that fluvastatin treatment decreases the proportion of cells in the S-phase and causes a concomitant increase in the proportion of cells in the G2/M phase in hepatocellular carcinoma cell lines. niscpr.res.in In prostate cancer cells, fluvastatin-loaded emulsomes showed significant arrest in G2/M and an increase in the percentage of apoptotic cells. researchgate.net Fluvastatin also significantly enhanced apoptosis in lung cancer cells, increasing the levels of cleaved-PARP, cleaved caspase 3, and Bax, while decreasing the expression of Bcl-2. aacrjournals.org In primary mast cells, fluvastatin induces p53-dependent apoptosis. nih.gov Fluvastatin treatment resulted in increased levels of cleaved PARP protein, indicating enhanced apoptotic response. iiarjournals.orgiiarjournals.org Fluvastatin-induced apoptosis can be correlated with reduced stem cell factor (SCF)-mediated signal transduction, mitochondrial dysfunction, and caspase activation. nih.gov The effect of fluvastatin on cell death in breast cancer cells was significantly inhibited in the presence of mevalonate, suggesting that its anti-proliferative effects are a result of inhibiting mevalonate pathway intermediates. plos.org

Modulation of Signaling Pathways (e.g., Braf/MEK/ERK1/2, Akt)

Fluvastatin influences various signaling pathways involved in cell proliferation and survival. It has been shown to suppress non-small cell lung cancer (NSCLC) cell growth and induce apoptosis by inhibiting the HMG-CoA reductase-driven Braf/MEK/ERK1/2 and Akt signaling pathways. archivesofmedicalscience.comaacrjournals.orgarchivesofmedicalscience.com The level of phosphorylated Braf, MEK, ERK1/2, and Akt was markedly suppressed in a dose-dependent manner with fluvastatin treatment in lung cancer cells. aacrjournals.org In melanoma cells, combination treatment of fluvastatin and sorafenib (B1663141) resulted in reduced levels of activated Akt and enhanced levels of activated c-Jun N-terminal kinase (JNK), suggesting targeting pathways involved in chemoresistance. iiarjournals.org Fluvastatin treatment in melanoma cells also leads to reduced levels of activated murine thymoma viral oncogene homolog (Akt) and enhanced levels of activated JNK. iiarjournals.org In mast cells, fluvastatin significantly reduced ERK phosphorylation, while SCF-mediated Akt phosphorylation was unaffected. nih.gov This suggests that fluvastatin effects on the geranylgeranyl pyrophosphate pathway may suppress the c-Kit-Ras-ERK cascade, leading to mast cell apoptosis. nih.gov Fluvastatin also modulates AMPK and MAPK signaling in breast cancer cells, markedly inducing phosphorylation of AMPK. acs.org Furthermore, fluvastatin can activate Nrf2 via an ERK5-dependent pathway in vascular smooth muscle cells, which is linked to its antioxidant effects and inhibition of cell proliferation. plos.org

Effects on Angiogenesis and Metastasis

Fluvastatin has demonstrated effects on angiogenesis and metastasis. It has been reported to reduce cancer development and metastasis. aacrjournals.orgresearchgate.net In renal cancer cells, fluvastatin can prevent angiogenesis, invasion, and metastasis by decreasing phosphorylation of rac1. archivesofmedicalscience.comarchivesofmedicalscience.com Fluvastatin significantly reduced in vitro cell proliferation and metastasis of aggressive human NSCLC cells in a time- and dose-dependent manner. archivesofmedicalscience.comarchivesofmedicalscience.com It has also been shown to suppress in vitro tumor progression, possibly by down-regulating SATB1 expression in NSCLC cell lines. archivesofmedicalscience.comarchivesofmedicalscience.com Studies in a nude mouse model of lung adenocarcinoma have shown that fluvastatin significantly reduced bone metastasis, suggesting this effect is mainly mediated by the induction of a p53-dependent autophagy process. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov Statins, in general, are also known to inhibit angiogenesis by reducing the proliferation of endothelial cells and preventing their binding to the extracellular matrix. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov

Cardiovascular Protective Mechanisms Beyond Lipid Lowering

Fluvastatin sodium exerts beneficial effects on the cardiovascular system that extend beyond its well-established role in reducing lipid levels. These effects involve improvements in cardiac function and direct actions on the vasculature.

Improvement of Left Ventricular Function and Fibrosis Prevention

Studies in animal models of cardiac distress and diabetic cardiomyopathy have demonstrated that fluvastatin sodium can improve left ventricular function and prevent fibrosis. In diabetic rats, fluvastatin treatment has been shown to ameliorate impaired cardiac function, increasing left ventricular systolic pressure (LVSP) and the maximum rate of change of left ventricular pressure (±dp/dtmax), while decreasing left ventricular end-diastolic pressure (LVEDP) nih.govmednexus.org. This improvement in cardiac mechanics is accompanied by a reduction in myocardial interstitial fibrosis mednexus.org.

The mechanism underlying the anti-fibrotic effects of fluvastatin involves the inhibition of the RhoA pathway and a decrease in the levels of connective tissue growth factor (CTGF) and fibronectin mednexus.orglktlabs.com. In spontaneously hypertensive rats, fluvastatin has been observed to reduce hypertension-induced myocardial hypertrophy and fibrosis, potentially through increasing the expression of Smad 7 and decreasing the expression of transforming growth factor beta 1 (TGF-beta1) nih.gov.

The following table summarizes some findings related to fluvastatin's effects on left ventricular function and fibrosis in animal models:

| Model | Fluvastatin Effect on LV Function | Fluvastatin Effect on Fibrosis | Proposed Mechanism | Source |

| Diabetic rats | Increased LVSP, ±dp/dtmax; Decreased LVEDP | Reduced myocardial interstitial fibrosis | Inhibition of RhoA, decreased CTGF and fibronectin | nih.govmednexus.org |

| Spontaneously hypertensive rats | Attenuated hypertrophy | Reduced myocardial hypertrophy and fibrosis | Increased Smad 7, decreased TGF-beta1 | nih.gov |

| Cardiac distress models | Improves left ventricular function | Prevents fibrosis | Inhibition of RhoA, decreased CTFG and fibronectin | lktlabs.com |

Vasorelaxant and Antiatherogenic Effects

Fluvastatin sodium exhibits vasorelaxant and antiatherogenic properties. It has been shown to increase the expression of nitric oxide (NO) and phospholipase A2 (PLA2), while decreasing levels of angiotensin II (AT II) and ROCK in cellular models lktlabs.com. In human saphenous vein grafts, fluvastatin's vasorelaxant and antiatherogenic effects appear to be independent of its lipid-lowering mechanism nih.gov. These effects may involve the activation of nitric oxide synthase and the phospholipase A2-cyclooxygenase pathway, along with the inhibition of angiotensin converting enzyme and rho kinase nih.gov.

Fluvastatin also promotes the production of vasodilators such as prostacyclin (PGI2) and NO in human vascular endothelial cells. nih.gov. This induction of endothelium-derived vasodilator production may contribute to the protection of endothelial cells and ameliorate the process of atherogenesis nih.gov. Furthermore, fluvastatin has been shown to attenuate inflammatory responses in postcapillary venules of hypercholesterolemic rats, suggesting a potential mechanism for inhibiting the initiation and progression of atherosclerosis-associated vascular dysfunction by interfering with inflammatory cell-endothelial cell interactions ahajournals.org.

Research findings related to the vasorelaxant and antiatherogenic effects include:

| Effect | Mechanism/Associated Factors | Model/Context | Source |

| Vasorelaxation | Increased NO and PLA2, decreased AT II and ROCK; Activation of nitric oxide synthase; Production of PGI2 and NO | Cellular models, human saphenous vein grafts, human endothelial cells | lktlabs.comnih.govnih.gov |

| Antiatherogenic | Inhibition of angiotensin converting enzyme and rho kinase; Attenuation of inflammatory responses | Human saphenous vein grafts, hypercholesterolemic rats | nih.govahajournals.org |

Potential in Obesity and Metabolic Disorders

Emerging research suggests a potential role for fluvastatin sodium in addressing obesity and related metabolic disorders, particularly through its effects on brown adipose tissue.

Brown Adipose Tissue Activation

Fluvastatin sodium has been identified as an activator of brown adipose tissue (BAT) nih.govnih.govresearchgate.net. BAT is known for its capacity to expend energy through thermogenesis, making it a potential therapeutic target for obesity nih.govnih.govresearchgate.net. Studies have shown that fluvastatin sodium stimulates BAT activity in human brown adipocytes, leading to increased expression of uncoupling protein 1 (UCP1), a key thermogenic protein nih.govnih.govresearchgate.net.

In high-fat diet-induced obese mice, fluvastatin sodium treatment resisted body weight gain by activating BAT nih.govresearchgate.net. This activation was associated with increased energy expenditure, improved glucose homeostasis, and amelioration of hepatic steatosis nih.govnih.govresearchgate.net. Fluvastatin sodium also induced browning in subcutaneous white adipose tissue (sWAT), which is known to have a beneficial effect on energy metabolism nih.govnih.gov. These findings suggest that fluvastatin sodium's role as an effective BAT activator may hold potential for the treatment of obesity and associated metabolic disorders nih.govnih.gov.

Data from studies on fluvastatin sodium and brown adipose tissue activation include:

Pharmacogenomics and Individual Variability in Fluvastatin Sodium Response

Genetic Polymorphisms Affecting Fluvastatin (B1673502) Sodium Pharmacokinetics

Genetic variations in genes encoding drug-metabolizing enzymes and transporters play a crucial role in the pharmacokinetic variability observed with fluvastatin sodium. These variations can alter the rate at which the drug is metabolized and transported, leading to differences in plasma concentrations and potentially influencing efficacy and the risk of adverse effects.

Cytochrome P450 Enzymes (e.g., CYP2C9) and Their Impact on Fluvastatin Sodium Metabolism

Fluvastatin is primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system being largely responsible for its biotransformation. CYP2C9 is identified as the main enzyme involved in the metabolism of fluvastatin, contributing to approximately 75% of its metabolism. drugbank.comjst.go.jp Other enzymes, such as CYP3A4 and CYP2C8, also play a lesser role. drugbank.comjst.go.jp Fluvastatin undergoes hydroxylation at the 5- and 6-positions and N-deisopropylation, with 6-hydroxyfluvastatin being the most abundant metabolite. drugbank.compharmgkb.org

Genetic polymorphisms within the CYP2C9 gene can lead to reduced enzyme activity, impacting the metabolic clearance of fluvastatin. jst.go.jppharmgkb.org The CYP2C9 gene is highly polymorphic, with over 60 reported genetic variants. jst.go.jp The CYP2C92 and CYP2C93 alleles are two of the most common variants associated with decreased CYP2C9 function and are more frequently observed in Caucasian populations. jst.go.jppharmgkb.org

Fluvastatin is administered as a racemic mixture of two enantiomers: 3R,5S-fluvastatin and 3S,5R-fluvastatin. pharmgkb.org The 3R,5S-fluvastatin enantiomer is significantly more pharmacologically active than the 3S,5R-fluvastatin enantiomer. pharmgkb.org Genetic variations in CYP2C9, particularly the CYP2C92 and CYP2C93 alleles, have been shown to affect the pharmacokinetics of both fluvastatin enantiomers. nih.govnih.gov

Studies have demonstrated that carriers of the CYP2C93 allele exhibit significantly increased area under the plasma concentration-time curve (AUC) for both 3R,5S-fluvastatin and 3S,5R-fluvastatin. nih.govnih.govpharmgkb.orgnih.gov For each copy of the CYP2C93 variant allele, the AUC of 3R,5S-fluvastatin was found to be approximately 67% greater, while the AUC of 3S,5R-fluvastatin was about 94% greater. nih.govnih.govpharmgkb.org The CYP2C93 allele appears to have a larger effect on increasing fluvastatin exposure compared to the CYP2C92 allele. pharmgkb.org

The CYP2C92 allele has also been associated with increased exposure to fluvastatin enantiomers, although its effect may be less pronounced than that of CYP2C93. pharmgkb.orgnih.govnih.govpharmgkb.org Studies suggest that the CYP2C92 variant affects the AUC of both fluvastatin enantiomers. nih.govnih.govpharmgkb.org For instance, the AUC of total fluvastatin was approximately 25% larger per copy of the CYP2C92 variant allele. nih.gov

The following table summarizes the observed effects of CYP2C9 variant alleles on fluvastatin enantiomer AUC:

| CYP2C9 Allele | Effect on 3R,5S-fluvastatin AUC (per variant allele copy) | Effect on 3S,5R-fluvastatin AUC (per variant allele copy) | Reference |

| CYP2C93 | +67% | +94% | nih.govnih.govpharmgkb.org |

| CYP2C92 | Affects AUC of both enantiomers | Affects AUC of both enantiomers | nih.govnih.govpharmgkb.org |

Organic Anion Transporting Polypeptides (OATPs) and Their Role in Fluvastatin Sodium Uptake

Organic Anion Transporting Polypeptides (OATPs) are a family of uptake transporters that play a critical role in the hepatic uptake of various drugs, including statins. nih.govd-nb.info Hepatic uptake mediated by OATPs is often the initial step in the elimination of statins and is crucial for delivering the drug to the liver, its primary site of action. nih.gov Genetic variations in the genes encoding OATPs can influence the rate of hepatic uptake, thereby affecting systemic drug exposure.

Fluvastatin is a substrate of several hepatic uptake transporters, including OATP1B1 (encoded by SLCO1B1) and OATP2B1 (encoded by SLCO2B1). pharmgkb.orgpharmgkb.org These transporters facilitate the movement of fluvastatin from the bloodstream into hepatocytes.

The SLCO1B1 gene encodes the OATP1B1 transporter, which is known to transport a variety of organic anions, including many statins. nih.govgbcbiotech.com A common single-nucleotide polymorphism (SNP) in SLCO1B1, c.521T>C (rs4149056), has been extensively studied for its impact on statin pharmacokinetics. This variant is associated with reduced OATP1B1 transport activity. nih.gov

While the SLCO1B1 c.521T>C variant is associated with increased plasma concentrations of many statins, its effect on fluvastatin pharmacokinetics appears to be enantiospecific. pharmgkb.orgnih.govnih.govpharmgkb.orgnih.gov Studies indicate that the SLCO1B1 c.521T>C variant is associated with an increased AUC specifically of the active 3R,5S-fluvastatin enantiomer. pharmgkb.orgnih.govnih.govpharmgkb.org For each copy of the variant allele, the AUC of 3R,5S-fluvastatin was found to be approximately 34% greater. nih.govnih.govpharmgkb.org However, this variant has not consistently shown a significant effect on the pharmacokinetics of the inactive 3S,5R-fluvastatin enantiomer or total fluvastatin in all studies, although some research suggests an association with increased total fluvastatin AUC, particularly with extended-release formulations. nih.govnih.gov

The enantiospecific effect of SLCO1B1 c.521T>C on fluvastatin pharmacokinetics highlights the complex interplay between genetic variations and the disposition of individual enantiomers.

The SLCO2B1 gene encodes the OATP2B1 transporter, another uptake transporter expressed in the liver and other tissues. d-nb.infosolvobiotech.com OATP2B1 has also been identified as a transporter of fluvastatin. pharmgkb.orgpharmgkb.org

Research suggests that genetic variations within the SLCO2B1 gene may potentially influence the pharmacokinetics of fluvastatin, particularly the inactive 3S,5R-fluvastatin enantiomer. nih.govnih.govpharmgkb.org Candidate gene analysis has indicated that SLCO2B1 single-nucleotide variations may affect the AUC of 3S,5R-fluvastatin. nih.govnih.govpharmgkb.org OATP2B1 has been identified as a high-affinity transporter for both fluvastatin enantiomers in vitro, with differing Km values (0.57 μM for 3S,5R-fluvastatin and 2.5 μM for 3R,5S-fluvastatin). helsinki.fi Further research is needed to fully elucidate the clinical significance of SLCO2B1 polymorphisms on fluvastatin pharmacokinetics in humans.

ABC Transporters (e.g., ABCG2, MRP2/Mrp2)

ATP-binding cassette (ABC) transporters are efflux transporters that pump substrates out of cells, playing a role in drug excretion and distribution. mdpi.comdiva-portal.orgresearchgate.net Several ABC transporters are involved in the transport of statins, including ABCG2 (Breast Cancer Resistance Protein/BCRP) and ABCC2 (Multidrug Resistance-Associated Protein 2/MRP2). pharmgkb.orgpharmgkb.orgmdpi.complos.orgmdpi.com

Genetic polymorphisms in ABCG2 have been associated with altered transport activity and increased systemic exposure to certain statins. gbcbiotech.commdpi.comsci-hub.se For example, the ABCG2 c.421C>A variant is associated with decreased protein expression and increased exposure to some statins. mdpi.comsci-hub.se While ABCG2 polymorphism has been shown to affect the pharmacokinetics of racemic fluvastatin, the extent of this influence compared to CYP2C9 and OATP transporters may vary. sci-hub.seresearchgate.net

MRP2 (encoded by ABCC2) is another efflux transporter located on the canalicular membrane of hepatocytes, involved in the biliary excretion of organic anions and conjugated metabolites. researchgate.netplos.orgmdpi.com Fluvastatin and its metabolites may be substrates for MRP2-mediated efflux. Studies have investigated the role of MRP2/Mrp2 in the transport of statins, including fluvastatin. mdpi.complos.org Genetic variations in ABCC2 could potentially influence fluvastatin disposition, particularly the elimination of its metabolites, although the clinical impact of ABCC2 polymorphisms on fluvastatin pharmacokinetics requires further investigation.

The interplay between uptake transporters (OATPs) and efflux transporters (ABCs) is crucial in determining the net hepatic disposition of fluvastatin and contributes to interindividual variability in its pharmacokinetics.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Fluvastatin sodium | 65984 |

| Fluvastatin | 3342 |

| 3R,5S-fluvastatin | 644723 |

| 3S,5R-fluvastatin | 644724 |

Data Tables:

Based on the search results, here is a summary of the impact of key genetic polymorphisms on fluvastatin enantiomer AUC:

| Gene | Polymorphism | Effect on 3R,5S-fluvastatin AUC (per variant allele copy) | Effect on 3S,5R-fluvastatin AUC (per variant allele copy) | Reference |

| CYP2C9 | CYP2C93 | +67% | +94% | nih.govnih.govpharmgkb.org |

| CYP2C9 | CYP2C92 | Affects AUC of both enantiomers | Affects AUC of both enantiomers | nih.govnih.govpharmgkb.org |

| SLCO1B1 | c.521T>C | +34% | No significant effect consistently observed | pharmgkb.orgnih.govnih.govpharmgkb.org |

| SLCO2B1 | SNVs | Potential influence suggested | Potential influence suggested | nih.govnih.govpharmgkb.org |

Note: The effects of CYP2C92 and SLCO2B1 variants may require further comprehensive studies to be fully characterized.*

Pharmacogenomic Approaches to Personalized Fluvastatin Sodium Therapy

Pharmacogenomic approaches in the context of fluvastatin sodium therapy focus on identifying genetic variants that influence the drug's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug effects on the body), ultimately impacting efficacy and the likelihood of adverse reactions. Fluvastatin is primarily metabolized by cytochrome P450 (CYP) 2C9. nih.gov Genetic variations in CYP2C9 are associated with increased exposure to fluvastatin. pharmgkb.org The organic anion-transporting polypeptide (OATP) 1B1, encoded by the SLCO1B1 gene, also plays a role in the hepatic uptake of fluvastatin, and genetic variants in SLCO1B1 can affect fluvastatin pharmacokinetics. nih.govnih.gov

Studies have investigated the effects of variability in multiple pharmacokinetic genes on fluvastatin exposure. nih.gov For instance, the decreased-function CYP2C93 allele has been associated with markedly increased plasma concentrations of both fluvastatin enantiomers (3R,5S-fluvastatin and 3S,5R-fluvastatin). nih.gov The SLCO1B1 c.521T>C variant has been associated with increased plasma concentrations of the active 3R,5S-fluvastatin. nih.gov

Genotype-Guided Dosing Strategies

Genotype-guided dosing strategies for fluvastatin sodium aim to optimize therapeutic outcomes and minimize the risk of adverse effects by adjusting the dose based on an individual's genetic profile, particularly variants in genes like CYP2C9 and SLCO1B1. While the provided search results mention genotype-guided approaches, they also highlight the need for further research and comprehensive studies evaluating the effects of variability in multiple pharmacokinetic genes on fluvastatin exposure. nih.gov

Some research suggests that genotyping of both CYP2C9 and SLCO1B1 may be useful in predicting fluvastatin efficacy and myotoxicity. nih.gov For example, the CYP2C93 variant allele has been associated with significantly increased area under the plasma concentration-time curve (AUC) for both fluvastatin enantiomers. nih.gov The SLCO1B1 c.521T>C variant is associated with increased AUC of active 3R,5S-fluvastatin. nih.gov

Studies have generated genotype scores to predict how combinations of CYP2C9 and transporter variants affect fluvastatin enantiomer plasma exposures. nih.gov For individuals with a high genotype score for 3R,5S-fluvastatin, it might be advisable to consider a lower dose of fluvastatin or an alternative statin. nih.gov

Predicting Efficacy and Adverse Drug Reactions

Pharmacogenomic information can potentially be used to predict both the efficacy of fluvastatin sodium in lowering lipid levels and the risk of experiencing adverse drug reactions. Genetic polymorphisms in CYP genes have been associated with the efficacy of certain statins by influencing their hepatic metabolism. nih.gov Fluvastatin is metabolized by CYP2C9. nih.govnih.gov

Genetic variation in SLCO1B1 has been suggested to have an effect on individual variability in statin-related outcomes. nih.gov Specifically, the SLCO1B1 c.521T>C variant has been associated with an enhanced LDL-lowering response to fluvastatin therapy. pharmgkb.org

Regarding adverse drug reactions, particularly statin-induced musculoskeletal symptoms like myotoxicity, genetic variations are being investigated as predictive factors. nih.govmdpi.com Genotyping of CYP2C9 and SLCO1B1 may be useful in predicting fluvastatin efficacy and myotoxicity. nih.gov Increased fluvastatin exposure due to genetic variations in CYP2C9 and SLCO1B1 may translate to increased myopathy risk. pharmgkb.org

Research findings indicate that the CYP2C93 and CYP2C92 alleles affect the pharmacokinetics of both fluvastatin enantiomers, while SLCO1B1 c.521T>C has an enantiospecific effect on the AUC of active 3R,5S-fluvastatin. nih.gov The results also suggest that SLCO2B1 missense variants may affect 3S,5R-fluvastatin exposure. nih.gov

The following table summarizes some key genetic variants and their observed effects on fluvastatin pharmacokinetics:

| Gene | Variant | Effect on AUC of 3R,5S-fluvastatin (per variant allele copy) | Effect on AUC of 3S,5R-fluvastatin (per variant allele copy) |

| CYP2C9 | 3 (rs1057910) | +67% nih.gov | +94% nih.gov |

| SLCO1B1 | c.521T>C (rs4149056) | +34% nih.gov | No significant effect nih.gov |

| CYP2C9 | 2 (rs1799853) | +23% nih.gov | +29% nih.gov |

| SLCO2B1 | c.601G>A (rs35199625) | Not specified nih.gov | +45% nih.gov |

| SLCO2B1 | c.1457C>T (rs2306168) | Not specified nih.gov | -22% nih.gov |

This table illustrates how specific genetic variations can influence the exposure to fluvastatin enantiomers, providing a basis for understanding interindividual variability in response and potential susceptibility to adverse effects.

Drug Repurposing and Novel Therapeutic Applications of Fluvastatin Sodium

Fluvastatin (B1673502) Sodium in Cancer Research

Preclinical and some clinical studies have explored the anticancer properties of fluvastatin sodium, demonstrating its potential to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer types. archivesofmedicalscience.comscholaris.calktlabs.comaacrjournals.orgnih.govresearchgate.netnih.govfrontiersin.org

Preclinical Studies in Various Cancer Models

Fluvastatin sodium has shown activity in preclinical models of several cancers. In lung cancer, it has been observed to suppress non-small cell lung cancer (NSCLC) cell growth and induce apoptosis by inhibiting the HMG-CoA reductase-driven Braf/MEK/ERK1/2 and Akt signaling pathways. archivesofmedicalscience.comaacrjournals.org It also attenuated tumor growth in a mouse model of lung tumorigenesis and prevented lung adenocarcinoma bone metastasis in a nude mouse model. archivesofmedicalscience.comaacrjournals.org Studies in breast cancer models indicate that fluvastatin can induce cell death, particularly in cells that have undergone epithelial-mesenchymal transition (EMT), and can delay metastasis and reduce metastatic burden in mouse models of post-surgical metastatic breast cancer. scholaris.canih.govresearchgate.net In colorectal cancer, fluvastatin has demonstrated antiproliferative effects. Preclinical data also support fluvastatin's inhibitory and cytotoxic effects on hepatocellular carcinoma cells, inducing apoptosis and G2/M phase cell cycle arrest. lktlabs.comresearchgate.net Furthermore, fluvastatin has shown antiproliferative effects in renal cancer cells by inducing cell cycle arrest and apoptosis. archivesofmedicalscience.com

Combinatorial Therapies and Synergistic Effects

Research has investigated the potential for fluvastatin sodium to enhance the effects of other therapeutic agents in cancer treatment. Fluvastatin has been shown to synergistically enhance the anti-proliferative effect of gemcitabine (B846) in human pancreatic cancer cells. archivesofmedicalscience.comnih.govjst.go.jp A synergistic anti-tumor activity was also observed when fluvastatin was combined with cisplatin (B142131) in epithelial ovarian cancer cells. archivesofmedicalscience.comnih.gov In melanoma cells, fluvastatin synergistically enhances sorafenib-mediated growth inhibition and increases apoptotic induction. iiarjournals.orgiiarjournals.org This synergistic effect with sorafenib (B1663141) appears to be unique to fluvastatin compared to other statins like pravastatin (B1207561) and simvastatin (B1681759). iiarjournals.orgiiarjournals.org Combinations of fluvastatin with agents like nelfinavir (B1663628) and honokiol (B1673403) have also shown synergistic effects in breast cancer cells by inhibiting the restorative feedback loop triggered by mevalonate (B85504) pathway inhibition. biorxiv.org In pediatric glioma research, a phase I study explored the combination of fluvastatin and celecoxib, showing a good safety profile and potential activity in low-grade gliomas. mdpi.com

Molecular Mechanisms of Anticancer Activity

The anticancer activity of fluvastatin sodium is linked to several molecular mechanisms. As an HMG-CoA reductase inhibitor, fluvastatin blocks the mevalonate pathway, which is essential for the synthesis of isoprenoids like farnesyl diphosphate (B83284) (FPP) and geranylgeranyl diphosphate (GGPP). scholaris.canih.gov Inhibition of protein prenylation, particularly of Ras and Rho family small GTPases, is considered a major mechanism underlying the anticancer effects of statins, including fluvastatin. archivesofmedicalscience.comnih.govnih.gov This inhibition can lead to reduced cell proliferation, decreased invasion, and induction of apoptosis. archivesofmedicalscience.com Fluvastatin has been shown to induce apoptosis through various pathways, including the mitochondria-operated pathway in hepatocellular carcinoma cells. lktlabs.com It can upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl-2. aacrjournals.orgresearchgate.net Fluvastatin also influences cell cycle progression, causing G2/M arrest. lktlabs.comnih.gov Beyond mevalonate pathway inhibition, fluvastatin's anticancer activity may involve modulation of pathways such as the Braf/MEK/ERK1/2 and Akt signaling pathways, as observed in lung cancer. archivesofmedicalscience.comaacrjournals.org It can also affect the expression of transcriptional regulators like SATB1 and tumor suppressors like PTEN. iiarjournals.org Furthermore, fluvastatin can induce autophagy, which has been implicated in its ability to suppress bone metastasis in lung adenocarcinoma. archivesofmedicalscience.commdpi.com

Here is a summary of some preclinical findings:

| Cancer Type | Preclinical Findings | References |

| Lung Adenocarcinoma | Suppressed cell growth, induced apoptosis, inhibited Braf/MEK/ERK1/2 and Akt pathways, attenuated tumor growth, prevented bone metastasis. | archivesofmedicalscience.comaacrjournals.orgmdpi.com |

| Breast Cancer | Induced cell death (especially in EMT cells), delayed metastasis, reduced metastatic burden, synergistic effects with other agents. | scholaris.canih.govresearchgate.netbiorxiv.org |

| Colorectal Cancer | Antiproliferative effects. | archivesofmedicalscience.com |

| Hepatocellular Carcinoma | Inhibitory and cytotoxic effects, induced apoptosis and G2/M arrest via mitochondria-operated pathway. | lktlabs.comresearchgate.net |

| Pancreatic Cancer | Synergistic antiproliferative effect with gemcitabine. | archivesofmedicalscience.comnih.govjst.go.jp |

| Ovarian Cancer | Synergistic anti-tumor activity with cisplatin, induced G2/M arrest and apoptosis, dysregulated Ras pathway proteins. | archivesofmedicalscience.comnih.gov |

| Melanoma | Synergistically enhances sorafenib cytotoxicity, increases apoptosis via modulation of AKT and JNK pathways. | iiarjournals.orgiiarjournals.org |

| Renal Cancer | Inhibited cell proliferation, induced cell cycle arrest and apoptosis, upregulated p21 and p53. | archivesofmedicalscience.com |

| Glioma | Inhibitory and cytotoxic effects on high-grade glioma cell lines, potential activity in low-grade gliomas in combination with celecoxib. | mdpi.com |

Fluvastatin Sodium in Autoimmune and Inflammatory Diseases

Statins, including fluvastatin sodium, have demonstrated anti-inflammatory and immunomodulatory properties, suggesting their potential in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis (RA). frontiersin.orgnih.govmdpi.comumich.eduresearchgate.net Fluvastatin has been shown to inhibit leukocyte adhesion and extravasation in models of complement-mediated acute inflammation, suggesting a role in preventing inflammatory flares associated with conditions like RA. nih.gov In a rat model of adjuvant-induced arthritis, fluvastatin treatment reversed endothelial dysfunction and reduced vascular oxidative stress, although it did not affect the clinical severity of arthritis in this specific model. umich.edu The anti-inflammatory effects are believed to be mediated through mechanisms such as the inhibition of leukocyte-endothelial adhesion and modulation of inflammatory signaling pathways. frontiersin.orgnih.govmdpi.com Studies have also explored novel delivery methods, such as transdermal delivery of fluvastatin sodium via nanovesicles, to potentially improve its management of RA by suppressing pathways like the p38 MAPK signaling pathway. researchgate.net

Fluvastatin Sodium as an Antifungal Agent

Fluvastatin sodium has also been investigated for its potential antifungal activity, particularly against Candida albicans. researchgate.netnih.govdntb.gov.uaresearchgate.netelsevier.es

Advanced Drug Delivery Systems for Fluvastatin Sodium

Sustained and Controlled Release Formulations

Sustained and controlled release formulations are designed to maintain therapeutic drug levels over an extended period, reducing the frequency of administration and potentially minimizing fluctuations in plasma concentration. researchgate.net For fluvastatin (B1673502) sodium, various approaches have been explored to achieve controlled release.

Pulsatile Drug Delivery Systems

Pulsatile drug delivery systems are engineered to release a drug after a predetermined lag time, often synchronized with circadian rhythms. mathewsopenaccess.commathewsopenaccess.comajpsonline.com This approach is particularly relevant for conditions like hypercholesterolemia, where cholesterol synthesis peaks in the early morning. innovareacademics.inmathewsopenaccess.commathewsopenaccess.comjocpr.com Studies have investigated floating pulsatile drug delivery systems for fluvastatin sodium, combining the benefits of gastric retention with pulsatile release. mathewsopenaccess.commathewsopenaccess.com These systems can be designed to release the drug after a specific lag phase, ensuring that peak drug concentration coincides with the early morning hours. innovareacademics.inmathewsopenaccess.commathewsopenaccess.comjocpr.com Formulations utilizing polymers like HPMC and incorporating floating components have demonstrated successful lag-phase control followed by a burst release. mathewsopenaccess.commathewsopenaccess.com

Gastroretentive Systems

Gastroretentive drug delivery systems are designed to prolong the residence time of the dosage form in the stomach, thereby increasing the absorption window for drugs that are better absorbed in the upper gastrointestinal tract or to provide a sustained release of the drug before it passes into the lower intestine. For fluvastatin sodium, which has a relatively short half-life, extending gastric residence can contribute to sustained release and improved bioavailability. impactfactor.orgeaspublisher.comresearchgate.net Approaches include the development of floating tablets using combinations of natural mucilages and synthetic polymers. impactfactor.orgresearchgate.net These formulations are designed to float on gastric contents, preventing their premature transit to the intestine and allowing for a more prolonged release of the drug in the stomach. impactfactor.orgeaspublisher.com Evaluation of such systems includes assessing floating duration and in vitro drug release kinetics. impactfactor.orgresearchgate.net

Biodegradable Microspheres (e.g., PLGA-based)

Biodegradable microspheres, particularly those based on poly(lactic-co-glycolic acid) (PLGA), have been investigated for sustained release of fluvastatin sodium. ijpsdronline.comresearchgate.netresearchgate.netresearchgate.net PLGA is a biocompatible and biodegradable polymer widely used in drug delivery. researchgate.netkinampark.com Microspheres encapsulating fluvastatin sodium can be prepared using methods like the o/w emulsification solvent evaporation technique. ijpsdronline.comresearchgate.netresearchgate.net These systems aim to provide a sustained release of fluvastatin sodium over time as the polymer degrades. researchgate.net Research has focused on optimizing parameters such as drug-to-polymer ratio and stirring speed to control particle size and entrapment efficiency. ijpsdronline.comresearchgate.netresearchgate.net Studies have shown that PLGA microspheres can achieve sustained drug release over periods up to 24 hours. researchgate.net

Table 1: Characteristics of Fluvastatin Sodium Loaded PLGA Microspheres ijpsdronline.comresearchgate.netresearchgate.net

| Formulation Parameter | Range/Values Reported |

| Particle Size | 193 to 344 µm |

| Entrapment Efficiency | 63.1% to 85.6% |

| Drug Release (within 1 hour) | Up to 23% |

| t80% (time for 80% release) | 3 to 9 hours |

| Polymer Type | PLGA 50:50 |

| Preparation Method | O/W emulsification solvent evaporation |

Solid Lipid Nanoparticles (SLNPs)

Solid Lipid Nanoparticles (SLNPs) represent another approach for enhancing the bioavailability and controlling the release of fluvastatin sodium. mdpi.combohrium.comresearchgate.netresearchgate.net SLNPs are colloidal carriers composed of solid lipids, offering advantages such as improved drug stability and potential for enhanced absorption. bohrium.comresearchgate.net Fluvastatin sodium-loaded SLNPs have been developed using techniques like nano-emulsification or high-speed homogenization. mdpi.combohrium.com Studies have explored the influence of factors such as lipid and surfactant concentrations on SLNP characteristics, including particle size, zeta potential, and entrapment efficiency. mdpi.combohrium.comresearchgate.net Research findings suggest that SLNPs can provide a slower and more prolonged drug release compared to the pure drug, potentially leading to enhanced bioavailability. mdpi.combohrium.comresearchgate.net

Table 2: Evaluation Parameters of Fluvastatin Loaded Solid Lipid Nanoparticles (Selected Formulations) researchgate.net

| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| FSLN1 | 354.2 | 0.152 | -36.4 | 58.62 |

| FSLN9 | 153.5 | 0.148 | -14.9 | 80.46 |

Transdermal Delivery Systems

Transdermal drug delivery offers an alternative route of administration that can bypass first-pass metabolism and provide sustained drug release. jrespharm.comiajps.com Given the limitations of oral fluvastatin sodium, transdermal systems have been investigated. nih.govjrespharm.comiajps.com Approaches include the development of drug-in-adhesive patches and liposome-based gels. jrespharm.comiajps.compharmaresearchlibrary.org Transdermal patches can deliver fluvastatin sodium directly through the skin into the systemic circulation, potentially providing a more consistent plasma concentration and reducing the risk of dose-related side effects associated with high peak plasma levels from oral administration. jrespharm.com Studies on fluvastatin sodium-loaded transdermal patches have evaluated parameters such as drug release over time, tensile strength, and skin irritation. jrespharm.compharmaresearchlibrary.org Research indicates that transdermal systems can achieve significant cumulative drug release over 24 hours and demonstrate lipid-lowering activity in animal models. jrespharm.compharmaresearchlibrary.org Liposomes incorporated into gels have also shown promise for controlled transdermal release and improved site specificity. iajps.com

Table 3: Characteristics of Fluvastatin Sodium Loaded Drug-In-Adhesive (DIA) Patches jrespharm.compharmaresearchlibrary.org

| Parameter | Value |

| Cumulative Drug Release (24 h) | 87.74% |

| Thickness | 0.11mm to 0.18mm |

| Drug Content | 95.27% to 97.67% |

| Moisture Content | 4.30% to 5.78% |

| Moisture Uptake | 6.18% to 7.08% |

| Folding Endurance | > 250 folds |

| Tensile Strength | 12.75 kg/cm ² |

| Peel Adhesion Strength | 32.44 N/25 mm |

| Primary Irritation Index (PII) | 0.22 |

Spanlastic Nanovesicles (SNVs)

Spanlastic nanovesicles (SNVs) represent an innovative vesicular drug delivery system based on surfactants and edge activators, designed to be elastic and malleable. researchgate.netdergipark.org.tr This elasticity allows them to deform and traverse biological membranes, including the stratum corneum of the skin, making them suitable for transdermal delivery. dergipark.org.trresearchgate.net SNVs encapsulate an aqueous solute solution and have demonstrated improved chemical stability compared to some other vesicular systems like liposomes. researchgate.netdergipark.org.tr

Research has explored the encapsulation of Fluvastatin sodium within SNVs for transdermal delivery. researchgate.netx-mol.netnih.gov This approach seeks to bypass oral administration challenges, including the first-pass effect and limited bioavailability. x-mol.netnih.gov Fluvastatin sodium-loaded SNVs have been prepared using methods such as the thin film hydration technique, employing surfactants like Span 60 or Span 80 in combination with edge activators such as Tween 80 or Brij 35. x-mol.netnih.gov

Studies on optimized Fluvastatin sodium-loaded SNVs have reported characteristics such as:

| Characteristic | Value |

| Particle Size | 201.54 ± 9.16 nm |

| Entrapment Efficiency | 71.28 ± 2.05% |

| Release over 8 hours | 89.45 ± 3.64% |

| Permeation across skin | 402.55 ± 27.48 µg/cm² |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

The pharmacokinetic profile of optimized SNVs formulated into a gel has shown enhanced bioavailability compared to oral solutions and traditional gels. x-mol.netnih.govijsdr.org

Optimization Methodologies for Drug Delivery Systems

Optimization methodologies are crucial in the development of drug delivery systems to identify the most influential factors and their interactions, leading to formulations with desired characteristics. ijpsdronline.comresearchgate.net

Factorial Designs and Response Surface Methodology

Factorial designs and Response Surface Methodology (RSM) are statistical approaches widely used in pharmaceutical development for the optimization of formulations and processes. ijpsdronline.comresearchgate.netmdpi.com Factorial designs allow for the systematic investigation of the effects of multiple independent variables and their interactions on dependent variables or responses. ijpsdronline.comresearchgate.net

In the context of Fluvastatin sodium drug delivery systems, factorial designs have been applied to optimize various formulations:

A 3² full factorial design was utilized to optimize Fluvastatin sodium loaded biodegradable microspheres. ijpsdronline.comresearchgate.net The independent variables studied were the drug-to-polymer ratio and stirring speed, while the dependent variables included particle size, entrapment efficiency, and drug release parameters (Q₁h and t₈₀%). ijpsdronline.comresearchgate.net This approach helped in understanding the significant effects of these variables on the microsphere properties. ijpsdronline.com

For the development of Fluvastatin sodium-loaded spanlastic nanovesicles, a 2⁴ full factorial design was employed. x-mol.netnih.gov This design facilitated the exploration of the influence of different formulation variables on the physicochemical properties of the SNVs. x-mol.netnih.gov

A 3² factorial design was also applied in the optimization of Fluvastatin-loaded solid lipid nanoparticles (SLNPs). mdpi.com In this study, lipid concentration and surfactant concentration were selected as independent variables, and their impact on entrapment efficiency and in-vitro drug release was evaluated. mdpi.com

These studies demonstrate the utility of factorial designs in systematically investigating formulation parameters and optimizing the characteristics of Fluvastatin sodium delivery systems, such as particle size, entrapment efficiency, and drug release. ijpsdronline.comresearchgate.netx-mol.netnih.govmdpi.com

| Study Type | Delivery System | Factorial Design | Independent Variables | Dependent Variables |

| Development and Optimization ijpsdronline.comresearchgate.net | Biodegradable Microspheres | 3² Full Factorial | Drug-to-polymer ratio, Stirring speed | Particle size, Entrapment efficiency, Q₁h, t₈₀% |

| Transdermal Delivery Optimization x-mol.netnih.gov | Spanlastic Nanovesicles (SNVs) | 2⁴ Full Factorial | Formulation variables (e.g., Span type, EA type) | Physicochemical properties (e.g., size, EE, release) |

| Development and Optimization of SLNPs mdpi.com | Solid Lipid Nanoparticles (SLNPs) | 3² Factorial | Lipid concentration, Surfactant concentration | Entrapment efficiency, In-vitro drug release |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Analytical Methodologies for Fluvastatin Sodium Quantification and Characterization

Spectrophotometric Methods

Spectrophotometric methods are analytical techniques that involve measuring the absorbance or transmission of light through a sample to determine the concentration of an analyte. These methods are often favored for their simplicity, cost-effectiveness, and relatively rapid analysis times. researchgate.netijcrt.org

Kinetic Spectrophotometric Determination

Kinetic spectrophotometric methods involve monitoring the rate of a chemical reaction that produces a colored product, where the rate of color formation is proportional to the analyte concentration. This approach can offer increased selectivity by focusing on reaction kinetics rather than just endpoint absorbance.

One reported kinetic spectrophotometric method for fluvastatin (B1673502) sodium is based on its reaction with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in an acetone (B3395972) medium at a controlled temperature of 55 ± 2ºC. nih.govnih.gov This reaction results in the formation of a yellow colored product, and the increase in absorbance at 462 nm is measured as a function of time. nih.govnih.gov Both rate data and fixed-time methods have been employed for constructing calibration curves in this method. nih.gov Another kinetic spectrophotometric method utilizes the oxidative coupling reaction of fluvastatin sodium with 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) in the presence of Ce(IV) in an acidic medium, forming a green-colored product with maximum absorption at 615 nm. vibgyorpublishers.org

UV Spectrophotometry

UV spectrophotometry is a widely used technique that measures the absorption of ultraviolet light by a substance. Fluvastatin sodium exhibits absorption in the UV region, allowing for its direct determination.

A simple UV spectrophotometric method for the determination of fluvastatin sodium in bulk and pharmaceutical formulations involves dissolving the drug in 0.1 M sodium hydroxide, which shows an absorption maximum at 304 nm. researchgate.netresearchgate.netkab.ac.ug This method has been reported to obey Beer's law in the concentration range of 5-25 µg/mL, with a high correlation coefficient. researchgate.netresearchgate.net Another UV spectrophotometric method utilizes ethanol (B145695) as a solvent and shows linearity in the concentration range of 10-50 μg/ml with a regression correlation coefficient of 0.9994. humanjournals.com A separate study reported a UV spectrophotometric method for fluvastatin sodium in solid dispersion formulations using polyethylene (B3416737) glycol 6000 and polyvinyl pyrollidone K30, with a linear range of 60-100 μg/ml and a correlation coefficient of 0.9862. plantarchives.org

| Method | Reagent/Solvent | Wavelength (nm) | Linear Range (µg/mL) | Correlation Coefficient (r/R²) | Reference |

| Kinetic Spectrophotometry | NBD-Cl in Acetone | 462 | 1.5-5.0 (Rate data) | Not specified | nih.gov |

| Kinetic Spectrophotometry | MBTH + Ce(IV) in Acidic Medium | 615 | 3.0-36.0 | Not specified | vibgyorpublishers.org |

| UV Spectrophotometry | 0.1 M NaOH | 304 | 5-25 | 0.9999 | researchgate.netresearchgate.net |

| UV Spectrophotometry | Ethanol | 304 | 10-50 | 0.9994 | humanjournals.com |

| UV Spectrophotometry (Solid Dispersion) | PEG 6000 & PVP K30 | Not specified | 60-100 | 0.9862 | plantarchives.org |

Chromatographic Techniques

Chromatographic techniques are powerful separation methods used to separate components of a mixture, allowing for the individual quantification and characterization of analytes. These techniques often offer higher selectivity and sensitivity compared to spectrophotometric methods, particularly for complex samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis of pharmaceutical compounds. It involves separating components based on their interaction with a stationary phase and a mobile phase.

HPLC methods have been extensively developed for the determination of fluvastatin sodium in various matrices, including pharmaceutical formulations and biological fluids. oarjpublication.comijper.org These methods often utilize UV detection due to fluvastatin sodium's chromophoric properties. oarjpublication.comdoi.org

Reverse-Phase HPLC (RP-HPLC)

Reverse-Phase HPLC (RP-HPLC) is a common mode of HPLC where the stationary phase is non-polar and the mobile phase is polar. This technique is well-suited for the analysis of relatively polar compounds like fluvastatin sodium.

Several RP-HPLC methods have been reported for the analysis of fluvastatin sodium. One method uses a Hypersil ODS C18 column with a mobile phase consisting of methanol (B129727), 20mM Phosphate buffer (pH 3.2), and acetonitrile (B52724) (55:30:15 v/v) at a flow rate of 1.1 ml/minute, with detection at 234 nm. oarjpublication.com This method showed a retention time of 5.5 minutes for fluvastatin sodium and linearity in the concentration range of 3-15 µg/ml. oarjpublication.com Another validated RP-HPLC method for fluvastatin sodium in bulk and tablet dosage forms utilized a Hypersil® ODS C18 column and a mobile phase of methanol, 20mM Phosphate buffer (pH 3.0), and acetonitrile (5:3:2 v/v) at a flow rate of 1.2 ml/min, with detection at 235 nm. researchgate.net This method had a retention time of approximately 7.65 minutes and was linear over the concentration range of 1-6 μg/ml. researchgate.net A different RP-HPLC method for fluvastatin sodium in pharmaceutical capsules employed an ODS Hypersil C18 column with a mobile phase of methanol and 0.10 M ammonium (B1175870) acetate (B1210297) (70:30, v/v) at a flow rate of 1.0 mL/min and UV detection at 305 nm. doi.orgresearchgate.net This method reported a retention time of 3.2 minutes for fluvastatin. researchgate.net

| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linear Range (µg/mL) | Reference |

| Hypersil ODS C18 | Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (55:30:15 v/v) | 1.1 | 234 | 5.5 | 3-15 | oarjpublication.com |

| Hypersil® ODS C18 | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v) | 1.2 | 235 | ~7.65 | 1-6 | researchgate.net |

| ODS Hypersil C18 | Methanol: 0.10 M Ammonium acetate (70:30, v/v) | 1.0 | 305 | 3.2 | 2.0-320.0 | doi.orgresearchgate.netresearchgate.net |

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) is a chromatographic technique used for separating volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it is a sensitive method for detecting organic compounds.

A GC-FID method has been developed and validated for the assay of fluvastatin sodium in pharmaceutical preparations. scielo.brresearchgate.netscienceopen.comscielo.br Due to its relatively low volatility, fluvastatin sodium requires derivatization before GC analysis. In this method, fluvastatin sodium was silylated with N,O-bis(trimethylsilyl)trifluoroacetamide-1% trimethylchlorosilane at 90 ºC for 30 minutes. scielo.brresearchgate.netscienceopen.comscielo.br The derivatized compound was then analyzed on a DB-1 column by capillary gas chromatograph with a flame ionization detector. scielo.brresearchgate.netscienceopen.comscielo.br The method was linear over the concentration range of 10.0 to 50.0 µg/mL, with a retention time of 6.0 minutes. scielo.brresearchgate.net The limits of detection and quantitation were reported as 1.0 and 3.0 µg/mL, respectively. scielo.brresearchgate.net

| Technique | Derivatization Reagent | Column | Detector | Temperature (°C) | Retention Time (min) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| GC-FID | N,O-bis(trimethylsilyl)trifluoroacetamide-1% trimethylchlorosilane | DB-1 | FID | 280 (Oven) | 6.0 | 10.0-50.0 | 1.0 | 3.0 | scielo.brresearchgate.netscienceopen.comscielo.br |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has been employed for the analysis of fluvastatin. A validated CE method for the determination of fluvastatin in capsules and serum utilized a fused-silica capillary. nih.gov The separation was achieved using a background electrolyte of 10 mM borate (B1201080) at pH 8 under a current-controlled system applying 41 µA. nih.gov Detection was performed at 239 nm. nih.gov This method demonstrated good repeatability, with fluvastatin and phenobarbital (B1680315) sodium (as internal standard) migrating at approximately 4.8 and 5.2 minutes, respectively. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques, often coupled with chromatographic separation, are powerful tools for the analysis of fluvastatin sodium, offering high sensitivity and selectivity.

Liquid Chromatography/Mass Spectrometry (LC-MS)

Liquid Chromatography/Mass Spectrometry (LC-MS), particularly LC-MS/MS, is widely used for the quantification of fluvastatin in complex matrices like human plasma. lcms.cz, mdpi.com, capes.gov.br, sci-hub.se Methods have been developed using systems such as an Agilent 1290 Infinity Binary LC coupled with an Agilent 6490 Triple Quadrupole Mass Spectrometer. lcms.cz Sample preparation often involves protein precipitation. lcms.cz, mdpi.com Chromatographic separation can be achieved on reversed-phase columns, with mobile phases typically consisting of mixtures of acetonitrile and water with acidic modifiers like formic acid or acetic acid. mdpi.com, capes.gov.br Detection is commonly performed in negative ion mode using multiple reaction monitoring (MRM). lcms.cz, mdpi.com Specific MRM transitions for fluvastatin and its internal standards (e.g., deuterated fluvastatin) are monitored. lcms.cz, researchgate.net LC-MS/MS methods have also been developed for the enantioselective analysis of fluvastatin in plasma, employing chiral columns for the separation of the (3R,5S) and (3S,5R) enantiomers. capes.gov.br

Gas Chromatography/Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with detection methods, including mass spectrometry, has been applied to fluvastatin analysis, although it often requires derivatization due to the compound's polarity. A GC-FID method for fluvastatin sodium in pharmaceutical preparations involved silylation with N,O-bis(trimethylsilyl)trifluoroacetamide-1% trimethylchlorosilane before analysis on a DB-1 capillary column. scielo.br, researchgate.net Gas chromatography/negative ion chemical ionization mass spectrometry has also been reported for the quantitative determination of fluvastatin in human plasma, using [18O2]-fluvastatin as an internal standard. researchgate.net, iiste.org

Electrochemical Methods

Electrochemical methods, particularly voltammetry, provide sensitive approaches for the determination of fluvastatin sodium. The oxidation of fluvastatin sodium on a glassy carbon electrode has been extensively studied using techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV). nih.gov, scialert.net, scialert.net, researchgate.net Optimal conditions for these methods often involve using specific buffer solutions, such as Britton-Robinson buffer at pH 10.04 or HAc-NaAc buffer solution at pH 5.10. nih.gov, scialert.net, scialert.net The oxidation process of fluvastatin sodium on a glassy carbon electrode has been found to be diffusion-controlled and irreversible. nih.gov, researchgate.net Potentiometric methods utilizing modified carbon paste electrodes have also been developed for the determination of fluvastatin sodium in pharmaceutical preparations. iiste.org

Validation Parameters of Analytical Methods

The validation of analytical methods for fluvastatin sodium involves assessing several key parameters to ensure their reliability, accuracy, and precision. Common validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). humanjournals.com, ijpir.com, scielo.br, researchgate.net

Linearity: The linearity of a method is established by demonstrating that the analytical response is directly proportional to the concentration of fluvastatin sodium over a defined range. For a UV-spectrophotometric method, linearity was observed in the range of 10-50 µg/ml with a correlation coefficient (r²) of 0.9994. humanjournals.com An RP-HPLC method showed linearity between 3-15 µg/ml. oarjpublication.com, researchgate.net A GC-FID method demonstrated linearity in the range of 10.0 to 50.0 µg mL⁻¹. scielo.br, researchgate.net Electrochemical methods like DPV and SWV have shown linear calibration ranges, for instance, 8x10⁻⁶ to 6x10⁻⁴ mol L⁻¹ for both techniques. nih.gov

Accuracy: Accuracy is assessed by determining the closeness of the measured values to the true value. This is often evaluated through recovery studies. For the UV-spectrophotometric method, accuracy was found to be in the range of 91.75% to 91.85%. humanjournals.com RP-HPLC methods have reported accuracy results (recoveries) in the range of 98.31-99.70% and 99.88% to 100.09%. researchgate.net, researchgate.net GC-FID methods have shown recoveries between 99.25-99.80%. scielo.br, researchgate.net

Precision: Precision refers to the reproducibility of the results. It is typically evaluated at different levels, such as intra-day (repeatability) and inter-day (intermediate precision). For the UV-spectrophotometric method, the intra-day precision (%RSD) was 0.188696. humanjournals.com An RP-HPLC method showed intra-day and inter-day precision with %RSD values less than 2%. researchgate.net, researchgate.net GC-FID analysis showed intra-day and inter-day precision with %RSD values between 0.20-0.80%. scielo.br, researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. Reported LOD and LOQ values vary depending on the analytical technique and specific method parameters.

Here is a summary of reported validation parameters for some methods:

| Analytical Method | Linearity Range | LOD | LOQ | Accuracy (Recovery %) | Precision (%RSD) |

| UV-Spectrophotometry | 10-50 µg/ml humanjournals.com | 0.018463 µg/ml humanjournals.com | 0.615432 µg/ml humanjournals.com | 91.75-91.85 humanjournals.com | 0.188696 (Intra-day) humanjournals.com |

| Capillary Electrophoresis | 1.03 x 10⁻⁵ - 5.15 x 10⁻⁵ M nih.gov | 1 x 10⁻⁶ M nih.gov | 2.89 x 10⁻⁶ M nih.gov | Not specified | Good repeatability nih.gov |

| RP-HPLC | 3-15 µg/ml oarjpublication.com, researchgate.net | Not specified | Not specified | 99.88-100.09 researchgate.net | < 2 researchgate.net, researchgate.net |

| RP-HPLC | 1-6 μg/ml researchgate.net, researchgate.net | 0.0194 μg/ml researchgate.net, researchgate.net | 0.0588 μg/ml researchgate.net, researchgate.net | 98.31-99.70 researchgate.net, researchgate.net | 0.2073-0.8976 (Intra/Inter-day) researchgate.net, researchgate.net |

| GC-FID | 10.0-50.0 µg mL⁻¹ scielo.br, researchgate.net | 1.0 µg mL⁻¹ scielo.br, researchgate.net | 3.0 µg mL⁻¹ scielo.br, researchgate.net | 99.25-99.80 scielo.br, researchgate.net | 0.20-0.80 (Intra/Inter-day) scielo.br, researchgate.net |

| DPV (Glassy Carbon) | 8x10⁻⁶ - 6x10⁻⁴ mol L⁻¹ nih.gov | 1.07x10⁻⁶ mol L⁻¹ nih.gov | 7.99x10⁻⁷ mol L⁻¹ nih.gov | Not specified | Not specified |

| SWV (Glassy Carbon) | 8x10⁻⁶ - 6x10⁻⁴ mol L⁻¹ nih.gov | 7.99x10⁻⁷ mol L⁻¹ nih.gov | Not specified | Not specified | Not specified |

| DPV (Glassy Carbon) | 2.0-40 mg L⁻¹ scialert.net, scialert.net | 0.24 mg L⁻¹ scialert.net, scialert.net | Not specified | 98.0-101.2 scialert.net, scialert.net | Not specified |

| LC-MS/MS (Human Plasma) | 0.2-50 ng/mL lcms.cz | 0.1 ng/mL lcms.cz | Not specified | Excellent recoveries lcms.cz | Excellent intra- and interday reproducibility lcms.cz |

| LC-MS/MS (Human Plasma) | 2-500 ng/mL researchgate.net | 2 ng/mL researchgate.net | Not specified | Acceptable researchgate.net | < 5 (%RSD for LLOQ) researchgate.net |

| LC-MS/MS (Human Plasma) | 1.5 ng/mL (LOQ for both enantiomers) capes.gov.br | Not specified | 1.5 ng/mL (for both enantiomers) capes.gov.br | > 90 capes.gov.br | < 10 (Intra/Inter-assay) capes.gov.br |

These validation parameters demonstrate that various analytical methods for fluvastatin sodium are capable of providing reliable results within their respective scopes of application.

Preclinical and Clinical Research Methodologies

In Vitro Experimental Models

In vitro studies are fundamental in dissecting the molecular pathways affected by fluvastatin (B1673502) sodium. These models allow for controlled investigation of the compound's direct effects on cells and enzymes.

Cell culture models are instrumental in examining the effects of fluvastatin sodium on specific cell types relevant to various diseases. In oncology research, human hepatocellular carcinoma (HCC) cells have been used to demonstrate that fluvastatin induces apoptosis and G2/M phase cell cycle arrest. aacrjournals.orglktlabs.com Studies on human aortic smooth muscle cells have revealed that fluvastatin can inhibit proliferation, a key process in the development of atherosclerosis. nih.gov Furthermore, research on non-small cell lung cancer (NSCLC) cells has shown that fluvastatin suppresses cell growth and promotes apoptosis, highlighting its potential in cancer research. aacrjournals.orgnih.gov These studies indicate that fluvastatin's effects are mediated, in part, by inhibiting critical signaling pathways such as Braf/MEK/ERK1/2 and Akt. aacrjournals.orgnih.gov

| Cell Line/Type | Observed Effects | Associated Signaling Pathways |